molecular formula C7H10Cl2N4 B6298858 (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95% CAS No. 2242491-40-1

(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%

Cat. No. B6298858
CAS RN: 2242491-40-1
M. Wt: 221.08 g/mol
InChI Key: SWPBIKTUEFBTMR-UHFFFAOYSA-N
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Description

“(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride” is a chemical compound with a molecular weight of 221.09 . The compound is stored at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine compounds involves the intact imidazo[1,2-a]pyrazine skeleton scaffold with variations of electron-donating functional amine groups . The synthesis process is monitored by thin-layer chromatography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-4-7(11)10-6;;/h1-2,4-5H,3,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Its reactivity is influenced by the pattern and position of the substitution .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 221.09 .

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Imidazo[1,2-a]pyrazine compounds have shown potential in drug development due to their reactivity and biological activity . Future research may focus on exploring these properties further and developing new synthetic methods .

properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-4-7(11)10-6;;/h1-2,4-5H,3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPBIKTUEFBTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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